4,4,4-Trifluoro-2-(aminomethylphenyl)methylene-3-oxo-butanoic Acid Ethyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,4-Trifluoro-2-(aminomethylphenyl)methylene-3-oxo-butanoic Acid Ethyl Ester is a chemical compound with the molecular formula C14H14F3NO3 and a molecular weight of 301.26 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group, an aminomethylphenyl group, and an ethyl ester functional group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Vorbereitungsmethoden
The synthesis of 4,4,4-Trifluoro-2-(aminomethylphenyl)methylene-3-oxo-butanoic Acid Ethyl Ester typically involves multiple steps. One common synthetic route starts with the reaction of 4,4,4-trifluoro-3-oxo-butanoic acid with an appropriate aminomethylphenyl derivative under controlled conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by esterification to obtain the final product . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of advanced purification techniques .
Analyse Chemischer Reaktionen
4,4,4-Trifluoro-2-(aminomethylphenyl)methylene-3-oxo-butanoic Acid Ethyl Ester undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
4,4,4-Trifluoro-2-(aminomethylphenyl)methylene-3-oxo-butanoic Acid Ethyl Ester has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4,4,4-Trifluoro-2-(aminomethylphenyl)methylene-3-oxo-butanoic Acid Ethyl Ester involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the aminomethylphenyl group play crucial roles in its binding to target proteins and enzymes, leading to modulation of their activity . The compound may also affect cellular signaling pathways, resulting in various biological effects .
Vergleich Mit ähnlichen Verbindungen
4,4,4-Trifluoro-2-(aminomethylphenyl)methylene-3-oxo-butanoic Acid Ethyl Ester can be compared with similar compounds such as:
Butanoic acid, 4,4,4-trifluoro-3-oxo-, ethyl ester: This compound shares the trifluoromethyl and ethyl ester groups but lacks the aminomethylphenyl group, resulting in different chemical and biological properties.
Butanoic acid, 2-amino-4,4,4-trifluoro-3-oxo-, ethyl ester: This compound has a similar structure but with an amino group directly attached to the butanoic acid, leading to distinct reactivity and applications.
The unique combination of functional groups in this compound makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
1798421-25-6 |
---|---|
Molekularformel |
C14H14F3NO3 |
Molekulargewicht |
301.265 |
IUPAC-Name |
ethyl (2Z)-2-[amino-(4-methylphenyl)methylidene]-4,4,4-trifluoro-3-oxobutanoate |
InChI |
InChI=1S/C14H14F3NO3/c1-3-21-13(20)10(12(19)14(15,16)17)11(18)9-6-4-8(2)5-7-9/h4-7H,3,18H2,1-2H3/b11-10- |
InChI-Schlüssel |
LLYUDFPJXYEQBV-KHPPLWFESA-N |
SMILES |
CCOC(=O)C(=C(C1=CC=C(C=C1)C)N)C(=O)C(F)(F)F |
Synonyme |
2-[Amino-(4-methylphenyl)]methylene-4,4,4-trifluoro-3-oxo-butanoic Acid Ethyl Ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.